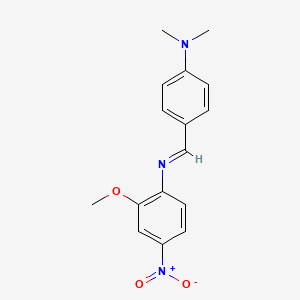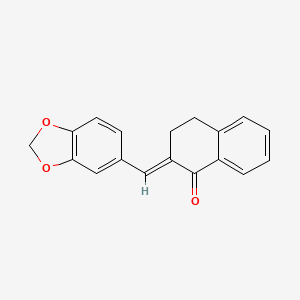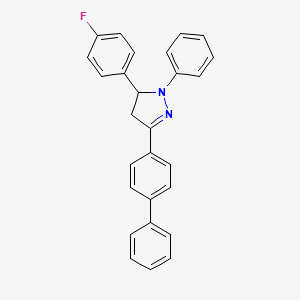
3-(biphenyl-4-yl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic molecule that features a pyrazole ring substituted with biphenyl, fluorophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of Biphenyl and Fluorophenyl Precursors
- React biphenyl-4-boronic acid with 4-fluorophenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
- Reaction conditions: Typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C).
-
Step 2: Formation of the Pyrazole Ring
- Condense the biphenyl and fluorophenyl precursors with phenylhydrazine and an appropriate diketone under acidic conditions.
- Reaction conditions: The condensation reaction is usually performed in ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
科学的研究の応用
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
作用機序
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound’s aromatic rings and fluorine atom can participate in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE: can be compared with other similar compounds such as:
4-Fluorobiphenyl: A simpler structure with only a fluorine atom and biphenyl moiety.
1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole: Lacks the biphenyl group but retains the pyrazole and fluorophenyl moieties.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole ring.
The uniqueness of 3-{[1,1’-BIPHENYL]-4-YL}-5-(4-FLUOROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combination of multiple aromatic rings and a pyrazole core, which provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C27H21FN2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-phenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H21FN2/c28-24-17-15-23(16-18-24)27-19-26(29-30(27)25-9-5-2-6-10-25)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-18,27H,19H2 |
InChIキー |
RSKBCIXXDMRWOF-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)
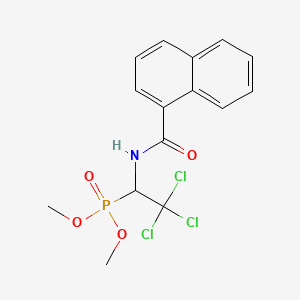
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

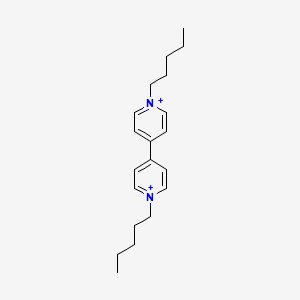
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
